Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate
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Overview
Description
Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate is an organic compound that features a thiophene ring, which is a sulfur-containing heterocycle
Preparation Methods
The synthesis of Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate typically involves the condensation of ethyl 3-oxo-3-(thiophen-3-yl)propanoate with ethoxyamine under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group to an amine.
Scientific Research Applications
Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate involves its interaction with specific molecular targets. The thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, affecting their function .
Comparison with Similar Compounds
Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate can be compared with other thiophene derivatives, such as:
Ethyl 3-oxo-3-(thiophen-2-yl)propanoate: Similar structure but with the thiophene ring in a different position.
Thiophene-2-carboxaldehyde: A simpler thiophene derivative used in various chemical syntheses.
Thiophene-3-carboxylic acid: Another thiophene derivative with different functional groups. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Properties
CAS No. |
861397-50-4 |
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Molecular Formula |
C11H15NO3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
ethyl 3-ethoxy-3-thiophen-3-yliminopropanoate |
InChI |
InChI=1S/C11H15NO3S/c1-3-14-10(7-11(13)15-4-2)12-9-5-6-16-8-9/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
VZHSTIJTSRDDKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC1=CSC=C1)CC(=O)OCC |
Origin of Product |
United States |
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